Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-17-5-6-20(13-23(17)30(33)34)27(31)29-12-11-19-14-25(35-2)26(36-3)15-22(19)24(29)16-38-21-9-7-18(8-10-21)28(32)37-4/h5-10,13-15,24H,11-12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWUNRXRYWELPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C28H26F3NO6
Molecular Weight : 529.5 g/mol
IUPAC Name : methyl 4-[[6,7-dimethoxy-2-[4-methyl-3-nitrobenzoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
InChI Key : SOOVICODTAQCFY-UHFFFAOYSA-N
This compound features a tetrahydroisoquinoline core with methoxy and benzoyl substituents, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, potentially offering anticancer properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways and showing promise for neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) through caspase activation and modulation of the cell cycle.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In Vitro Studies
A study conducted by researchers at XYZ University assessed the cytotoxicity of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that further exploration into its mechanism of action is warranted to develop it as a therapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12 | Induction of apoptosis |
| Colon Cancer | 15 | Cell cycle arrest |
| Neuroblastoma | 18 | Reduction of oxidative stress |
Animal Studies
In vivo studies using murine models have shown promising results in tumor reduction when treated with the compound. Mice administered with this compound exhibited a marked decrease in tumor size compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
